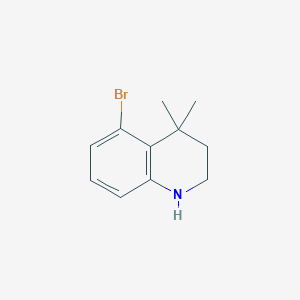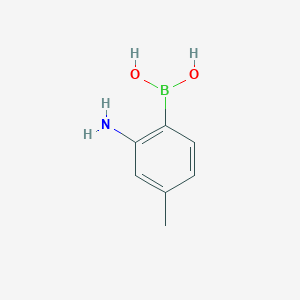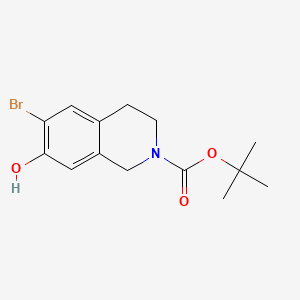![molecular formula C8H12BrF B13453358 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane CAS No. 2866318-60-5](/img/structure/B13453358.png)
1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-fluorobicyclo[221]heptane is a bicyclic compound characterized by a bromomethyl group and a fluorine atom attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor, such as 4-fluorobicyclo[2.2.1]heptane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere.
Major Products:
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Oxidation: Produces alcohols or ketones.
Reduction: Results in the formation of methyl derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane involves its interaction with molecular targets through its bromomethyl and fluorine groups. These functional groups can participate in various chemical reactions, enabling the compound to modify biological molecules or act as a precursor in synthetic pathways . The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)bicyclo[2.2.1]heptane: Lacks the fluorine atom, making it less versatile in certain reactions.
4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane:
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane: Features additional fluorine atoms and an oxygen atom, providing different chemical properties.
Uniqueness: 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane is unique due to the presence of both bromomethyl and fluorine groups on a bicyclic framework. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .
Propriétés
Numéro CAS |
2866318-60-5 |
|---|---|
Formule moléculaire |
C8H12BrF |
Poids moléculaire |
207.08 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-fluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H12BrF/c9-6-7-1-3-8(10,5-7)4-2-7/h1-6H2 |
Clé InChI |
TUNIUTQJVHYFLB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(C2)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



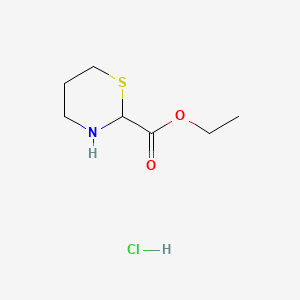
![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
![Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/structure/B13453307.png)
![1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol](/img/structure/B13453308.png)
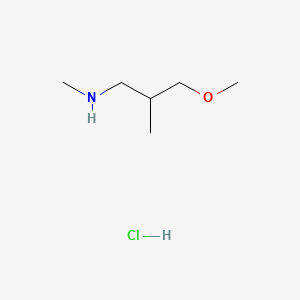

![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)
![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
![2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13453341.png)
